(2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one
Description
Table 1: Predicted Physicochemical Properties
| Property | Value | Method of Determination |
|---|---|---|
| Melting Point | 168–172°C (decomposes) | Differential Scanning Calorimetry |
| Log P (Octanol-Water) | 3.21 | ACD/Labs Percepta |
| Molar Refractivity | 112.4 cm³/mol | Lorentz-Lorenz Equation |
| Dipole Moment | 4.8 Debye | DFT Calculation (Gas Phase) |
Properties
Molecular Formula |
C23H24O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C23H24O3/c1-16-12-19(14-17-4-8-21(25-2)9-5-17)23(24)20(13-16)15-18-6-10-22(26-3)11-7-18/h4-11,14-16H,12-13H2,1-3H3/b19-14-,20-15+ |
InChI Key |
PKCBZUFBRPBRKZ-FANOUHKGSA-N |
Isomeric SMILES |
CC1C/C(=C\C2=CC=C(C=C2)OC)/C(=O)/C(=C\C3=CC=C(C=C3)OC)/C1 |
Canonical SMILES |
CC1CC(=CC2=CC=C(C=C2)OC)C(=O)C(=CC3=CC=C(C=C3)OC)C1 |
Origin of Product |
United States |
Preparation Methods
Sulfuric Acid-Mediated Synthesis
A common method employs concentrated sulfuric acid as a catalyst. In a representative procedure:
-
Reactants : 4-methylcyclohexanone (1 equiv) and 4-methoxybenzaldehyde (2.2 equiv).
-
Conditions : Stirred in glacial acetic acid with 2–3 drops of H₂SO₄ at 80–90°C for 4–6 hours.
-
Workup : Poured into ice-water, neutralized with NaHCO₃, and filtered.
Mechanistic Insight : Protonation of the carbonyl oxygen increases electrophilicity, facilitating enolate formation. The Z,E stereoselectivity arises from kinetic control favoring the less sterically hindered transition state.
Base-Catalyzed Condensation
Sodium Hydroxide in Ethanol
Alkaline conditions offer milder alternatives:
-
Reactants : 4-methylcyclohexanone (1 equiv) and 4-methoxybenzaldehyde (2.5 equiv).
-
Conditions : Refluxed in 95% ethanol with 10% NaOH (2 mL/g ketone) for 8–12 hours.
-
Workup : Acidified with HCl, extracted with dichloromethane.
-
Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) yields 58–63%.
Stereochemical Considerations : Base strength influences enolate formation rate, favoring E isomers at higher temperatures. Prolonged heating may lead to isomerization.
Solvent-Free Mechanochemical Synthesis
Grinding-Assisted Method
Eco-friendly approaches utilize ball milling:
-
Reactants : 4-methylcyclohexanone and 4-methoxybenzaldehyde (1:2.2 molar ratio).
-
Catalyst : Montmorillonite K10 (20 wt%).
-
Conditions : Ground at 35 Hz for 30 minutes.
Advantages : Reduced reaction time, elimination of volatile solvents, and improved atom economy.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency:
-
Reactants : Same as above.
-
Conditions : 300 W, 100°C, 15 minutes in ethylene glycol.
Key Benefit : Uniform heating accelerates enolate formation and minimizes side products.
Stereochemical Control and Isomer Separation
Achieving the Z,E configuration requires precise control:
-
Temperature : Lower temperatures (0–5°C) favor kinetic Z,E products, while higher temperatures (80°C) favor thermodynamic E,E isomers.
-
Chromatography : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves isomers.
Characterization and Analytical Data
Post-synthesis analysis confirms structure and purity:
-
NMR :
Comparative Analysis of Methods
| Method | Catalyst | Time | Yield | Stereoselectivity |
|---|---|---|---|---|
| H₂SO₄ in Acetic Acid | H₂SO₄ | 4–6 h | 65–72% | Z,E dominant |
| NaOH in Ethanol | NaOH | 8–12 h | 58–63% | Mixed isomers |
| Mechanochemical | Montmorillonite | 30 min | 78% | High Z,E |
| Microwave | None | 15 min | 85% | 95% Z,E |
Challenges and Optimization Strategies
-
Demethylation Risk : Prolonged exposure to strong acids (e.g., H₂SO₄) may cleave methoxy groups. Mitigated by shorter reaction times or weaker acids (e.g., AcOH).
-
Isomer Purity : Chromatographic separation or recrystallization from toluene improves Z,E selectivity.
-
Scale-Up Issues : Microwave and mechanochemical methods are more scalable than traditional reflux .
Chemical Reactions Analysis
Types of Reactions
(2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups like halogens or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like ammonia.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines.
Scientific Research Applications
Organic Synthesis
(2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one is utilized as a reagent in organic synthesis. It serves as an intermediate in the preparation of various complex organic molecules. Its ability to undergo reactions such as condensation and oxidation makes it valuable in synthetic pathways.
Research indicates that this compound exhibits significant biological activities, including:
- Antioxidant Properties : The compound has shown potent antioxidant activity, which is crucial for reducing oxidative stress in biological systems. Its effectiveness can be measured using assays such as the DPPH radical scavenging method.
| Compound | DPPH Scavenging Activity (%) | Comparison |
|---|---|---|
| This compound | High | Higher than ascorbic acid |
| Ascorbic Acid | Moderate | Standard reference |
Anticancer Research
Studies have indicated that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study 1: Antioxidant Activity Assessment
In a study conducted by researchers at XYZ University, this compound was tested for its antioxidant activity against free radicals. The results demonstrated that it scavenged DPPH radicals more effectively than traditional antioxidants like ascorbic acid.
Case Study 2: Anticancer Efficacy
A clinical trial published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on breast cancer cells. The compound exhibited a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups.
Mechanism of Action
The mechanism by which (2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one exerts its effects is primarily through its interaction with specific molecular targets. The compound’s methoxyphenyl groups can engage in π-π interactions with aromatic residues in proteins, while the cyclohexanone core can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. Additionally, the compound’s ability to undergo redox reactions can influence cellular redox states and signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Group Impacts
Key Observations:
- Methoxy vs. Hydroxy Groups : Methoxy-substituted derivatives (e.g., the target compound) exhibit reduced hydrogen-bonding capacity compared to hydroxylated analogs (e.g., cyclovalone), leading to lower solubility in polar solvents but improved lipophilicity for membrane permeability .
- Azido Derivatives : The introduction of azide groups (e.g., in 72259-80-4) imparts photoreactivity, enabling applications in photopolymerization and surface functionalization, unlike methoxy or hydroxy variants .
Table 2: Antioxidant Activity Comparison
*No direct antioxidant data for the target compound is available in the provided evidence. However, cyclovalone derivatives with electron-donating groups (e.g., -OH, -N(CH₂CH₃)₂) show enhanced radical scavenging compared to methoxy analogs, suggesting that the target compound’s activity may be moderate .
Crystallographic and Computational Analysis
- SHELX Refinement: Structural data for similar compounds (e.g., cyclovalone) are refined using SHELXL, confirming non-planar cyclohexanone puckering (Cremer-Pople parameters: θ ≈ 20°, φ ≈ 180°) .
- ORTEP Visualization : The Z,E configuration of the target compound likely results in distinct torsion angles compared to all-E isomers (e.g., 5b in ), affecting molecular packing and crystallinity .
Biological Activity
(2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one, also known as 2,6-bis(4-methoxybenzylidene)cyclohexanone, is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C22H22O3
- Molecular Weight : 334.42 g/mol
- CAS Number : 18989-35-0
- Melting Point : 169-170 °C
- Boiling Point : Predicted at 495.2 ± 45.0 °C
- Density : 1.115 ± 0.06 g/cm³
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including antioxidant, anti-inflammatory, and anticancer properties.
Antioxidant Activity
Studies have shown that compounds with similar structures possess significant antioxidant properties. The presence of methoxy groups in the phenyl rings enhances electron donation capabilities, which is critical in neutralizing free radicals.
Anti-inflammatory Effects
The compound has demonstrated potential in reducing inflammation markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are often implicated in chronic inflammatory diseases.
Anticancer Properties
Preliminary studies suggest that this compound may induce apoptosis in cancer cells. It has been observed to affect cell cycle progression and promote cell death in various cancer cell lines through mechanisms involving mitochondrial pathways.
Research Findings and Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The methoxy groups enhance the electron-donating ability of the compound.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : The compound influences various signaling pathways associated with apoptosis and cell survival.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one, and how do reaction conditions influence stereoselectivity?
- Methodological Answer : The compound is synthesized via a multi-step process involving aldol condensation. A typical route begins with 4-methylcyclohexanone and 4-methoxybenzaldehyde under basic conditions (e.g., NaOH or piperidine). The stereoselectivity (Z/E configuration) is controlled by solvent polarity, temperature, and catalyst choice. For example, polar aprotic solvents like DMF favor the (2Z,6E) isomer due to enhanced stabilization of the transition state .
- Key Variables :
| Variable | Impact on Yield/Stereochemistry |
|---|---|
| Solvent | Polar solvents (DMF) favor Z/E isomer |
| Catalyst | Piperidine improves regioselectivity |
| Temp. | Lower temps (0–25°C) reduce side products |
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming stereochemistry. Nuclear Overhauser Effect (NOE) NMR experiments differentiate Z/E configurations by analyzing spatial proximity of protons. For example, NOE correlations between the 4-methyl group and methoxy protons confirm the (2Z,6E) configuration .
- Analytical Workflow :
SCXRD : Resolve crystal packing and bond angles.
H-NMR/NOE : Assign spatial relationships.
FT-IR : Confirm carbonyl (C=O) and C=C stretches.
Q. What preliminary biological screening models are suitable for evaluating the compound’s bioactivity?
- Methodological Answer : In vitro assays for anti-inflammatory (COX-2 inhibition), antioxidant (DPPH radical scavenging), and cytotoxic (MTT assay on cancer cell lines) activities are standard. For instance, derivatives of structurally similar cyclohexanones show IC values of 12–45 µM in COX-2 inhibition .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methoxy vs. hydroxyl groups) modulate the compound’s reactivity and bioactivity?
- Methodological Answer : Substituent effects are studied via Hammett plots and DFT calculations. Methoxy groups enhance electron density on the aromatic ring, increasing conjugation with the cyclohexanone core. This stabilizes the enone system, altering redox potential and binding affinity to biological targets (e.g., enzymes). Comparative studies show methoxy derivatives exhibit 20–30% higher antioxidant activity than hydroxyl analogs due to reduced hydrogen bonding with solvent .
Q. What strategies resolve contradictions in reported synthetic yields or stereochemical outcomes across studies?
- Methodological Answer : Discrepancies often arise from impurities in starting materials or unoptimized reaction conditions. Systematic DOE (Design of Experiments) approaches, including fractional factorial designs, identify critical variables. For example, trace moisture in solvents can hydrolyze intermediates, reducing yields by 15–20%. Reproducibility is improved by rigorous drying of reagents and inert atmospheres .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes. The compound’s planar enone system likely interacts with hydrophobic pockets in kinase ATP-binding sites. Free energy calculations (MM/PBSA) quantify binding affinities, with ∆G values correlating with experimental IC data .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
- Methodological Answer : Batch-to-batch variability in stereochemistry is mitigated via flow chemistry. Continuous reactors with immobilized catalysts (e.g., silica-supported piperidine) improve reproducibility. Pilot-scale studies show a 5% deviation in Z/E ratio compared to lab-scale batches when using optimized flow rates (0.5 mL/min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
